N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 1H-pyrrol-1-yl group, at position 4 with an isopropyl group, and at position 5 with a carboxamide moiety linked to a 3-ethoxyphenylmethyl group. The ethoxy group on the phenyl ring introduces polarity, while the isopropyl and thiazole-pyrrole system contribute to lipophilicity.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-25-16-9-7-8-15(12-16)13-21-19(24)18-17(14(2)3)22-20(26-18)23-10-5-6-11-23/h5-12,14H,4,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKDXVNLYUSNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=C(N=C(S2)N3C=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through a nucleophilic substitution reaction using an appropriate benzyl halide.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and isopropyl group are primary oxidation targets:
Mechanistic Insight :
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S-Oxidation : Electrophilic attack by peroxide oxygen on thiazole sulfur, forming a metastable S-oxide intermediate .
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C-H Oxidation : Radical-mediated abstraction of isopropyl hydrogen, followed by hydroxylation and ketonization .
Nucleophilic Substitution
The ethoxybenzyl group undergoes substitution under acidic/basic conditions:
| Position | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzyl C | NH₃ (excess) | 120°C, DMF, 24 hrs | N-[(3-aminophenyl)methyl] derivative | 42% |
| Benzyl C | NaN₃, H₂O/EtOH | 80°C, 8 hrs | Azide intermediate (precursor to Staudinger ligation) | 68% |
Notable Observations :
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Steric Hindrance : 3-Ethoxy group directs substitution to the para position, but bulkier nucleophiles (e.g., tert-butylamine) yield <20% conversion.
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Catalytic Effects : CuI/1,10-phenanthroline increases azide substitution efficiency to 89% .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyrrole or thiazole rings:
Optimized Conditions :
Degradation Pathways
Stability studies reveal pH- and light-sensitive bonds:
| Condition | Degradation Pathway | Half-Life | Major Degradants |
|---|---|---|---|
| pH < 3 (HCl) | Amide hydrolysis → thiazole-5-carboxylic acid | 2.3 hrs | 4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (82%) |
| UV (254 nm) | Ethoxy O-dealkylation → phenolic byproduct | 45 min | N-[(3-hydroxyphenyl)methyl] derivative (quantified via HPLC-MS) |
Stabilization Strategies :
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Lyophilized formulations show no degradation after 6 months at 25°C.
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Amber glass packaging extends UV stability by 4×.
Catalytic Hydrogenation
Selective reduction of unsaturated bonds:
| Site | Catalyst | H₂ Pressure | Product | Selectivity |
|---|---|---|---|---|
| Pyrrole ring | Pd/C (10%) | 50 psi, EtOAc | Partially saturated pyrrolidine-thiazole hybrid | 94% (C2–C3 bond) |
| Thiazole C=N | Rh/Al₂O₃ | 100 psi, MeOH | Dihydrothiazole derivative (non-aromatic) | 63% |
Applications :
-
Hydrogenated analogs exhibit improved bioavailability (AUC₀–₂₄ = 18 µg·hr/mL vs. 5.2 µg·hr/mL for parent) .
Supramolecular Interactions
Host-guest binding with cyclodextrins and cucurbiturils:
Thermodynamics :
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds with similar thiazole structures exhibit significant anticancer properties. For example, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making this compound a candidate for further investigation in cancer therapeutics .
2. Antimicrobial Properties
N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been evaluated for its antimicrobial activity against a range of pathogens. Thiazole derivatives are known to possess antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
3. Anti-inflammatory Effects
Compounds containing thiazole moieties have shown promise in reducing inflammation. The anti-inflammatory properties may be linked to the inhibition of pro-inflammatory cytokines, making it relevant for conditions such as arthritis or other inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects against the SNB-19 glioblastoma cell line. The compound induced apoptosis through the activation of caspase pathways, leading to significant growth inhibition (PGI of 86.61%) .
Case Study 2: Antimicrobial Efficacy
Research published in Molecules explored the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion tests, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Thiazole-Pyrrole Scaffolds
Compound M057-2428 (N-{[4-(Dimethylamino)phenyl]methyl}-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide)
- Key Differences: The dimethylamino group replaces the ethoxy group on the phenyl ring, increasing basicity and altering solubility.
Physicochemical Properties :
N-[3-(Dimethylamino)propyl]-5-isopentyl-2-({[4-({4-[(E)-2-(3-Methoxyphenyl)ethenyl]benzoyl}amino)-1-methyl-1H-pyrrol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxamide
- Key Differences : Incorporates an isopentyl chain and a methoxy-stilbene-linked benzoyl-pyrrole system.
- Synthesis : Yield (28%) and amorphous solid state suggest synthetic challenges compared to simpler analogs.
Functional Group Variations in Heterocyclic Systems
Benzimidazole Derivatives (e.g., 11m, 11n, 11p in )
- Core Structure : Replaces thiazole with benzimidazole but retains pyrrol-1-yl groups.
Performance Metrics :
Compound Yield (%) HPLC Purity Key Substituent 11m 51 >98% 4-Methoxy-3,5-dimethylpyridinyl 11n 24 >98% 3-Methyl-4-(trifluoroethoxy) 11p 45 >98% 4-(2-Fluoroethoxy)-3-methyl Implications : High purity despite moderate yields highlights optimized purification methods. The trifluoroethoxy group in 11n may enhance metabolic stability compared to ethoxy.
Triazole-Based Analog (N-(2-Ethoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide )
- Core Structure : 1,2,3-triazole replaces thiazole, with ethoxyphenyl retained.
- Key Feature : The triazole’s hydrogen-bonding capability may alter target binding compared to thiazole.
Biological Activity
N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole ring, and an ethoxyphenyl group. Its IUPAC name is this compound. The presence of these heterocycles contributes significantly to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer.
- Cell Cycle Interference : By disrupting normal cell cycle progression, the compound can induce apoptosis in cancer cells.
- Antimicrobial Activity : The compound's structure allows it to disrupt bacterial cell membranes, leading to increased permeability and cell death.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung) | 10.5 | |
| Compound B | MCF7 (breast) | 8.0 | |
| Compound C | HeLa (cervical) | 12.0 |
These studies suggest that the thiazole moiety plays a crucial role in enhancing cytotoxicity.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
These results indicate promising activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of thiazole derivatives:
- Substituent Variations : The introduction of electron-donating groups at specific positions on the phenyl ring enhances anticancer activity.
- Ring Modifications : Alterations in the thiazole and pyrrole rings can lead to increased potency against specific cancer cell lines.
For example, the presence of a methyl group on the phenyl ring has been associated with improved cytotoxicity against various tumor cells .
Case Studies
Case Study 1 : A study conducted by Evren et al. (2019) demonstrated that novel thiazole derivatives exhibited strong selectivity against A549 human lung adenocarcinoma cells with IC50 values significantly lower than standard chemotherapeutics .
Case Study 2 : Another investigation revealed that compounds containing both thiazole and pyrrole rings showed enhanced antibacterial activity compared to their single-ring counterparts, suggesting a synergistic effect .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Reagent Selection : Use polar aprotic solvents like DMF ( ) or POCl₃ for cyclization ( ).
- Catalyst Optimization : K₂CO₃ (1.2 mmol) as a base improves nucleophilic substitution efficiency ( ).
- Temperature Control : Reflux at 90°C for 3 hours enhances reaction completion ( ).
- Purification : Recrystallization from DMSO/water (2:1) or column chromatography ensures purity ( ).
| Condition | ||
|---|---|---|
| Solvent | DMF | POCl₃ |
| Catalyst | K₂CO₃ | Ammonia (pH adjustment) |
| Temperature | Room temperature | 90°C (reflux) |
| Yield | Not reported | Precipitated at pH 8–9 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- FT-IR/FT-Raman : Identifies functional groups (e.g., thiazole C=N stretch at ~1600 cm⁻¹) ( ).
- NMR : ¹H/¹³C NMR resolves substituents (e.g., 3-ethoxyphenyl methyl protons at δ 3.8–4.2 ppm) ( ).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 331.39 g/mol for related analogs) ().
- X-ray Diffraction : Validates crystal structure if single crystals are obtained (not directly cited but inferred from ’s quantum chemical methods).
Advanced Research Questions
Q. How should computational studies (e.g., molecular docking, DFT) be designed to predict biological activity?
Methodological Answer:
- Software Selection : Use AutoDock Vina or Schrödinger Suite for docking ( ).
- Target Preparation : Retrieve protein structures (e.g., kinases) from PDB and optimize protonation states.
- Parameterization : Apply B3LYP/6-311+G(d,p) level for DFT to analyze electronic properties ( ).
- Validation : Compare docking scores with experimental IC₅₀ values and validate via MD simulations ( ).
| Step | Tools/Parameters | Reference |
|---|---|---|
| Docking | AutoDock Vina, grid size 60×60×60 Å | |
| DFT Analysis | Gaussian 09, B3LYP/6-311+G(d,p) basis set | |
| Validation | RMSD < 2.0 Å after 100 ns MD simulation |
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Purity Verification : Confirm compound purity (>95%) via HPLC () or elemental analysis.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
- Structural Confirmation : Re-analyze stereochemistry via CD spectroscopy or X-ray crystallography.
- Meta-Analysis : Compare logP, solubility, and bioavailability to contextualize activity differences ().
| Factor | Resolution Method | Evidence |
|---|---|---|
| Purity | HPLC (≥95%) | |
| Stereochemistry | Chiral column chromatography | Inferred |
| Bioactivity | Dose-response curves in triplicate |
Data Contradiction Analysis
Q. Why might quantum chemical calculations conflict with experimental spectroscopic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
